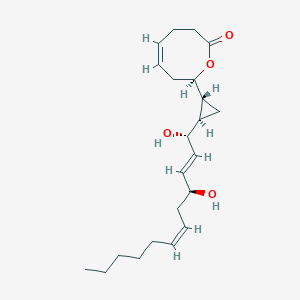

Solandelactone E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Solandelactone E is a natural product found in Solanderia secunda with data available.

Aplicaciones Científicas De Investigación

Synthesis and Structural Revision

- The first total synthesis of Solandelactone E was achieved through a 23-step process, featuring diastereoselective acetal-directed cyclopropanation, Sharpless asymmetric dihydroxylation, and a [2,3]-sigmatropic rearrangement of a selenoxide intermediate (Davoren & Martin, 2007).

- Another approach to synthesizing Solandelactone E involved lithiation-borylation-allylation sequence, contributing to the structural revision of this compound (Robinson & Aggarwal, 2010).

- A tandem Petasis-Claisen lactonization strategy was used in the synthesis of Solandelactones A, B, E, and F, which led to the correction of the originally misassigned configurations at certain carbon centers (White, Lincoln, Yang, Martin, & Chan, 2008).

Methodology Development for Synthesis

- A method for synthesizing enantioenriched syn-2-ene-1,4-diols was developed, which was then applied in the total synthesis of Solandelactone F, a compound related to Solandelactone E (Robinson & Aggarwal, 2012).

- The synthesis of Solandelactone E also led to a revision of the structural assignments of the C(11)-epimeric solandelactones, showcasing the significance of synthetic chemistry in confirming natural product structures (Davoren, Harcken, & Martin, 2008).

Advanced Synthetic Techniques

- Solandelactones E and F were synthesized using a novel three-component coupling, demonstrating the evolution of synthetic strategies in creating complex marine fatty acids with specific stereochemistry (Robinson, Fletcher, & Aggarwal, 2012).

- The ring-closing metathesis (RCM) reaction was applied in the synthesis of the cyclopropyl-lactone segment of Solandelactones, highlighting the application of advanced organic synthesis techniques in natural product chemistry (Mohapatra & Yellol, 2003).

Propiedades

Fórmula molecular |

C22H34O4 |

|---|---|

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

(2R,4Z)-2-[(1R,2R)-2-[(1S,2E,4S,6Z)-1,4-dihydroxydodeca-2,6-dienyl]cyclopropyl]-2,3,6,7-tetrahydrooxocin-8-one |

InChI |

InChI=1S/C22H34O4/c1-2-3-4-5-6-8-11-17(23)14-15-20(24)18-16-19(18)21-12-9-7-10-13-22(25)26-21/h6-9,14-15,17-21,23-24H,2-5,10-13,16H2,1H3/b8-6-,9-7-,15-14+/t17-,18+,19+,20-,21+/m0/s1 |

Clave InChI |

ZMCHHZFBGBLCJE-WCOPOLSCSA-N |

SMILES isomérico |

CCCCC/C=C\C[C@@H](/C=C/[C@@H]([C@@H]1C[C@H]1[C@H]2C/C=C\CCC(=O)O2)O)O |

SMILES canónico |

CCCCCC=CCC(C=CC(C1CC1C2CC=CCCC(=O)O2)O)O |

Sinónimos |

solandelactone E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

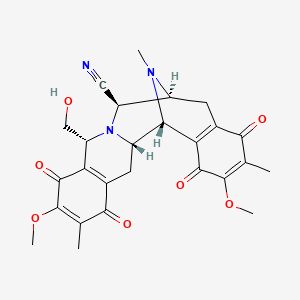

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E,6E,8E,10E,16E)-3-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-18,19,21,23,25-pentahydroxy-12,13-dimethyl-15-oxo-14,27-dioxabicyclo[21.3.1]heptacosa-4,6,8,10,16-pentaene-26-carboxylic acid](/img/structure/B1258606.png)

![(1R,9S,12S,15S,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,20-tetrone](/img/structure/B1258608.png)

![tert-butyl N-[2-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1258610.png)

![3-(trifluoromethyl)-N-[4-[2-[3-(trifluoromethyl)anilino]-4-thiazolyl]phenyl]benzamide](/img/structure/B1258611.png)

![1-Cyclohexyl-3-[1-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B1258612.png)

![(1S,4E,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1258615.png)

![(2S,4R)-4-[(S)-amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B1258616.png)